(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide
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Overview
Description
(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide is a chemical compound that belongs to the benzofuran family. . This compound, in particular, has garnered interest due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide typically involves the reaction of benzofuran derivatives with trimethylamine and iodine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . The process can be summarized as follows:
Starting Materials: Benzofuran derivative, trimethylamine, iodine.
Reaction Conditions: Solvent (methanol or ethanol), heating.
Procedure: The benzofuran derivative is reacted with trimethylamine in the presence of iodine under heating conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trimethylammonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .
Scientific Research Applications
(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- **2-(2,3-Dihydro-2-oxo-3
Benzofuran: The parent compound of the benzofuran family.
Properties
CAS No. |
31537-98-1 |
---|---|
Molecular Formula |
C12H16INO2 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
trimethyl-(2-methyl-3-oxo-1-benzofuran-5-yl)azanium;iodide |
InChI |
InChI=1S/C12H16NO2.HI/c1-8-12(14)10-7-9(13(2,3)4)5-6-11(10)15-8;/h5-8H,1-4H3;1H/q+1;/p-1 |
InChI Key |
DPIFBWVYFLNUDP-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC(=C2)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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